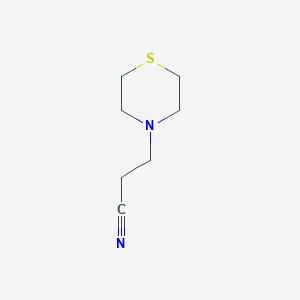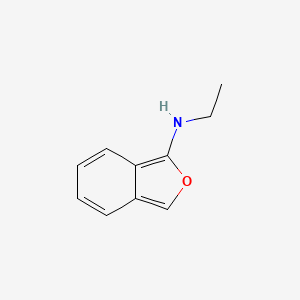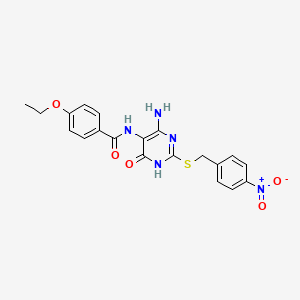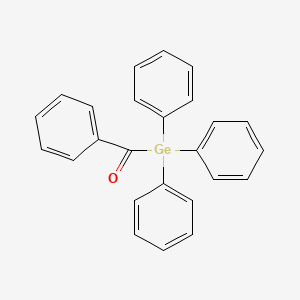
3-(Thiomorpholin-4-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiomorpholinopropanenitrile: is an organic compound that features a thiomorpholine ring attached to a propanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-thiomorpholinopropanenitrile typically involves the reaction of thiomorpholine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiomorpholine to the acrylonitrile.
Industrial Production Methods: Industrial production of 3-thiomorpholinopropanenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-Thiomorpholinopropanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Thiomorpholinopropanenitrile is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, 3-thiomorpholinopropanenitrile derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development.
Industry: In the materials science industry, 3-thiomorpholinopropanenitrile can be used in the synthesis of polymers and other advanced materials. Its unique chemical properties allow for the creation of materials with specific characteristics, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-thiomorpholinopropanenitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the thiomorpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparación Con Compuestos Similares
3-Morpholinopropanenitrile: Similar structure but with an oxygen atom instead of sulfur.
Thiophene derivatives: Contain a sulfur atom in a five-membered ring, similar to the thiomorpholine ring.
Uniqueness: 3-Thiomorpholinopropanenitrile is unique due to the presence of both a nitrile group and a thiomorpholine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
887570-93-6 |
|---|---|
Fórmula molecular |
C7H12N2S |
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
3-thiomorpholin-4-ylpropanenitrile |
InChI |
InChI=1S/C7H12N2S/c8-2-1-3-9-4-6-10-7-5-9/h1,3-7H2 |
Clave InChI |
STJMPDJDCCJJLT-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14126622.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)



![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14126651.png)



![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14126668.png)


![[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B14126687.png)
